molecular formula C19H15N3 B1219145 4-(9-Acridinylamino)aniline CAS No. 58658-11-0

4-(9-Acridinylamino)aniline

Cat. No. B1219145
CAS RN: 58658-11-0
M. Wt: 285.3 g/mol
InChI Key: XTJBUPXVQDLXRF-UHFFFAOYSA-N
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Description

4-(9-Acridinylamino)aniline is a chemical compound with the molecular formula C19H15N3 . It is also known as 4-(9-Acridinylamino)aniline .


Synthesis Analysis

The synthesis of 4-(9-Acridinylamino)aniline involves complex chemical reactions. One study discusses the interaction of 4-(9-Acridinylamino)aniline and its derivatives with DNA, and the influence of a Lysylglycyl side chain on the binding parameters . Another study discusses the nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange .


Molecular Structure Analysis

The molecular structure of 4-(9-Acridinylamino)aniline consists of 19 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms . The average mass is 285.342 Da and the monoisotopic mass is 285.126587 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-(9-Acridinylamino)aniline are complex. One study discusses the interaction of 4-(9-Acridinylamino)aniline and its derivatives with DNA . Another study discusses the determination of aniline and nitroanilines in environmental and drinking waters .

Scientific Research Applications

DNA Interaction and Antitumor Activity

4-(9-Acridinylamino)aniline and its derivatives demonstrate notable interaction with DNA, which is critical in their application as antitumor agents. The binding of these compounds to DNA typically involves intercalation of the 9-aminoacridine moiety between DNA base pairs, a mechanism pivotal in cancer therapy. For instance, Hénichart, Bernier, and Catteau (1982) studied the intercalative binding of 4-(9-acridinylamino)aniline, revealing that introducing certain side chains, such as a lysyl residue, could potentially enhance its DNA affinity (Hénichart, J., Bernier, J., & Catteau, J. (1982)). Furthermore, Collyn-d’Hooghe et al. (1987) explored the cytotoxic action and cell cycle effects of a peptidic derivative of 4-(9-acridinylamino)aniline, finding that it binds to DNA by intercalation and possesses a higher affinity than its parent drug (Collyn-d’Hooghe, M., Bernier, J., & Hénichart, J. (1987)).

Inhibitory Effects on Enzymes

Beyond its DNA-binding properties, 4-(9-Acridinylamino)aniline exhibits inhibitory effects on certain enzymes. Gormley et al. (1983) discovered that a derivative of this compound, 4'-(9-acridinylamino)methanesulfon-m-anisidide, is a potent inhibitor of aldehyde oxidase, highlighting its potential as a probe in studying the structure and function of this enzyme (Gormley, P., Rossitch, E., D'Anna, M. E., & Cysyk, R. (1983)).

Crystallization Studies for Structural Insights

Crystallization studies have been conducted to gain insights into the structural aspects of 4-(9-Acridinylamino)aniline derivatives. Dong (2003) reported the crystallization of an AHMA-DNA hexamer complex, a crucial step in understanding the interactions between these compounds and DNA, which is vital for developing improved antitumor agents (Dong, X. (2003)).

Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships of 4-(9-Acridinylamino)aniline derivatives are fundamental in enhancing their therapeutic efficacy. For example, Su et al. (1999) synthesized various alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) and studied their antitumor activities, revealing significant insights into the potential of these compounds in cancer therapy (Su, T., Chen, C. H., Huang, L., Basu, M. K., Zhang, X. G., & Chou, T. (1999)).

properties

IUPAC Name

4-N-acridin-9-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJBUPXVQDLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207353
Record name 4-(9-Acridinylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-Acridinylamino)aniline

CAS RN

58658-11-0
Record name 4-(9-Acridinylamino)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58658-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(9-Acridinylamino)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058658110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(9-Acridinylamino)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JP HÉNICHART, JL BERNIER, JP CATTEAU - 1982 - degruyter.com
N-[4-(9-Acridinylamino)-3-methoxy-In addition the affinity parameters of the parent phenyljmethanesulfonamide, an antitumor drug compound 4-(9-acridinylamino) aniline and a new …
Number of citations: 25 www.degruyter.com
RK Johnson, WS Howard - European Journal of Cancer and Clinical …, 1982 - Elsevier
A subline of P388 lymphocytic leukemia resistant to 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) was obtained by serial ip passage of tumor cells in mice treated ip with …
Number of citations: 37 www.sciencedirect.com
M Collyn-d'Hooghe, JL Bernier… - Cancer biochemistry …, 1987 - europepmc.org
4'-(9-acridinylamino) methanesulfon-m-anisidide (amsacrine or AMSA), an antitumor drug which has been tested in clinical trials, is known to bind to DNA by the intercalation of its 9-…
Number of citations: 2 europepmc.org
B Plouvier, R Houssin, B Hecquet, P Colson… - Bioconjugate …, 1994 - ACS Publications
We report the synthesis, DNA-binding properties and antitumor activity of ThiaNetGA, a hybrid molecule in which are conjugated a thiazole—lexitropsin and an intercalating …
Number of citations: 29 pubs.acs.org
JL Bernier, M Lohez, N Helbecque… - Chemico-biological …, 1989 - Elsevier
In vitro studies with the drug combination m-AMSA and doxorubicin were carried out in order to point out whether they can form a redox-sytem. Indeed, while doxorubicin is known to be …
Number of citations: 3 www.sciencedirect.com
W Oberthür, ML Rasilo, O Renkonen, K Figura… - degruyter.com
9 (8)-0-Acetylated sialic acids, fluorimetric determination, AK Shukla and R. Schauer, 255 Acetyl-CoA, enzymatic preparation of (SS)-citryl-CoA, G. Löhlein and H. Eggerer, 1103./V-…
Number of citations: 0 www.degruyter.com
BH Robinson, H Thomann, AH Beth… - EPR and Advanced …, 2018 - books.google.com
Membranes are a highly anisotropic medium. This anisotropy stems from the regular packing of constituent molecules, each with their own anisotropy. The lipid molecules are usually …
Number of citations: 2 books.google.com
GB Ansell - degruyter.com
Die folgenden Damen und Herren haben in diesem Jahr als Gutachter mitgewirkt. Herausgeber, Schriftleitung und Verlag danken ihnen für ihre freundliche Unterstützung Skip to …
Number of citations: 0 www.degruyter.com
T Achstetter, O Emter, C Ehmann, DH Wolf, SC Afford… - degruyter.com
Aebersold, R. s. H. Herbst Afford, SC s. RA Stockley Afting, E.-G. s. J. Frey Agarvval, DP s. B. Ziemsen Ahrens, P. s. HK Illig Akerboom, TPM, M. Bilzer and H. Sies, The hepatic …
Number of citations: 0 www.degruyter.com

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